3-Nonyne

Vue d'ensemble

Description

3-Nonyne (CAS: 20184-89-8) is a terminal alkyne with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . Its IUPAC name is non-3-yne, indicating a triple bond at the third carbon of a nine-carbon chain. This compound is primarily utilized in organic synthesis and materials research due to its reactivity as an alkyne, particularly in hydrogenation and cycloaddition reactions. Key thermodynamic data include its enthalpy of hydrogenation (ΔrH°) of -270.7 ± 1.4 kJ/mol when reduced to nonane (C₉H₂₀) in hexane solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nonyne is typically carried out in a laboratory setting using organic chemistry methods. One common approach involves the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a 1,2-dihaloalkane is reacted with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through the elimination of a hydrogen halide (HX), resulting in the formation of a triple bond between two carbon atoms .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of alkyne synthesis can be applied. Industrial production may involve large-scale dehydrohalogenation reactions or other catalytic processes designed to efficiently produce alkynes.

Analyse Des Réactions Chimiques

3-Nonyne, like other alkynes, is highly reactive due to the presence of the carbon-carbon triple bond. This bond is relatively unstable and rich in electrons, making it a prime target for electrophilic reactions. Some common types of reactions that this compound undergoes include:

Hydrogenation:

Reagents and Conditions: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

Major Products: The addition of hydrogen converts the triple bond into a single bond, forming nonane.

Halogenation:

Reagents and Conditions: Halogens such as chlorine (Cl₂) or bromine (Br₂) in an inert solvent.

Major Products: The addition of halogens across the triple bond forms dihaloalkanes.

Hydration:

Reagents and Conditions: Water (H₂O) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄).

Major Products: The addition of water forms ketones or aldehydes, depending on the specific conditions.

Applications De Recherche Scientifique

3-Nonyne has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry:

Building Block: this compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology:

Bioconjugation: Alkynes like this compound are used in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

Medicine:

Drug Development: The reactivity of this compound makes it useful in the development of novel therapeutic agents and drug delivery systems.

Industry:

Mécanisme D'action

The mechanism of action of 3-Nonyne is primarily based on its ability to participate in electrophilic addition reactions due to the electron-rich nature of the carbon-carbon triple bond. This reactivity allows this compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Alkynes

1-Nonyne (Non-1-yne)

- Molecular Formula: C₉H₁₆ (same as 3-Nonyne).

- CAS Number : 3452-09-3 .

- Structural Differences : The triple bond is at the terminal (first) carbon, making it a terminal alkyne.

- Reactivity: Terminal alkynes like 1-nonyne exhibit higher acidity (pKa ~25) compared to internal alkynes (pKa ~44) due to sp-hybridization at the terminal carbon. This property facilitates deprotonation and use in Sonogashira coupling reactions .

- Urea Inclusion Complex Stability: 1-Nonyne forms more stable urea inclusion complexes than this compound due to its smaller molecular cross-section (4.7 Å vs. 4.9 Å for this compound), as determined by X-ray diffraction .

2-Nonyne (Non-2-yne)

- Molecular Formula: C₉H₁₆ (same as this compound).

- CAS Number : 7467-62-1 (derivative listed in ).

- Structural Differences : The triple bond is at the second carbon.

- Urea Inclusion Complex Stability: 2-Nonyne has the least stable urea inclusion complexes among nonyne isomers, with a cross-sectional diameter of 5.2 Å, attributed to steric hindrance from the asymmetric placement of the triple bond .

4-Nonyne (Non-4-yne)

Data Tables

Table 1: Structural and Thermodynamic Comparison

| Property | 1-Nonyne | 2-Nonyne | This compound |

|---|---|---|---|

| Triple Bond Position | 1 | 2 | 3 |

| Cross-Section (Å) | 4.7 | 5.2 | 4.9 |

| Hydrogenation ΔrH° (kJ/mol) | N/A | N/A | -270.7 ± 1.4 |

| CAS Number | 3452-09-3 | 7467-62-1 | 20184-89-8 |

Research Findings

- Hydrogenation Reactivity: this compound’s enthalpy of hydrogenation is well-characterized, making it a benchmark for studying alkyne-to-alkane reduction kinetics .

- Steric Effects in Urea Complexes : The stability of urea inclusion compounds inversely correlates with molecular cross-section, highlighting the role of steric bulk in supramolecular chemistry .

- Synthetic Utility: this compound’s internal triple bond position reduces its acidity compared to 1-nonyne, limiting its use in metal-catalyzed coupling reactions but favoring selective hydrogenations .

Activité Biologique

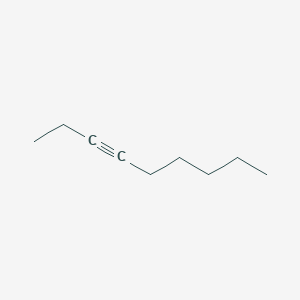

3-Nonyne, a terminal alkyne with the chemical formula C₉H₁₆, has garnered attention in the field of bioorthogonal chemistry due to its unique reactivity and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by a linear carbon chain with a triple bond between the third and fourth carbons. Its structure can be represented as follows:

This compound is significant for its ability to participate in various chemical reactions, particularly those involving bioorthogonal chemistry, which allows for selective labeling and modification of biomolecules in living systems.

The biological activity of this compound is primarily attributed to its role in bioorthogonal reactions, particularly in the context of labeling proteins and other biomolecules. The compound's reactivity allows it to undergo cycloaddition reactions, making it a valuable tool for studying protein interactions and dynamics.

-

Bioorthogonal Reactions :

- This compound can participate in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is a widely used method for labeling biomolecules without interfering with cellular functions. This reaction is particularly advantageous because it occurs under physiological conditions without the need for additional catalysts.

- Its reactivity is enhanced when used in conjunction with tetrazine derivatives , which are known for their rapid reaction rates with alkynes.

-

Applications in Protein Labeling :

- In studies involving proteins tagged with this compound, researchers have successfully demonstrated the ability to visualize protein interactions in live cells. This has implications for understanding cellular processes and disease mechanisms.

Research Findings

Several studies have highlighted the efficacy of this compound in biological applications:

- A study published in ACS Publications discusses how this compound serves as a reactive handle for bioorthogonal labeling techniques, enabling researchers to track proteins in live cells effectively .

- Another research article emphasizes the use of this compound in combination with tetrazine-containing amino acids for enhanced reactivity in Diels-Alder reactions, showcasing its versatility as a bioorthogonal reagent .

Case Study 1: Protein Visualization

In a recent experiment, researchers utilized this compound to label specific proteins within cultured human cells. The results indicated that proteins tagged with this alkyne could be visualized using fluorescence microscopy, allowing for real-time tracking of protein dynamics within cellular environments.

| Parameter | Value |

|---|---|

| Cell Type | Human Fibroblasts |

| Labeling Method | SPAAC with Tetrazine |

| Visualization Technique | Fluorescence Microscopy |

Case Study 2: Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems. By conjugating therapeutic agents to this compound, researchers demonstrated targeted delivery to specific tissues, enhancing the efficacy and reducing side effects of treatments.

| Parameter | Value |

|---|---|

| Drug Type | Anticancer Agent |

| Delivery Method | Conjugation with this compound |

| Target Tissue | Tumor Cells |

Propriétés

IUPAC Name |

non-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRDSRCWRHKEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174014 | |

| Record name | 3-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [TCI America MSDS] | |

| Record name | 3-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20184-89-8 | |

| Record name | 3-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nonyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.